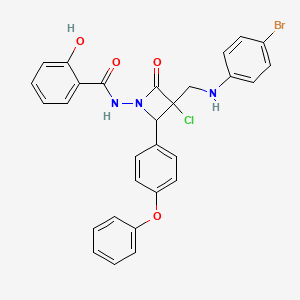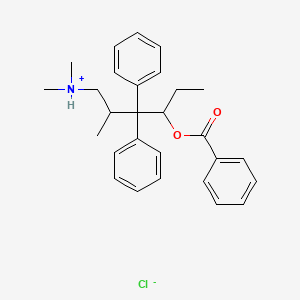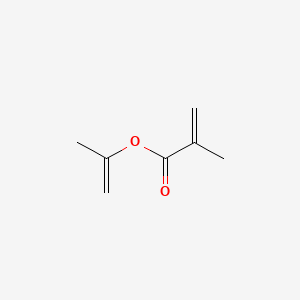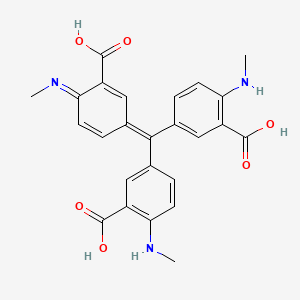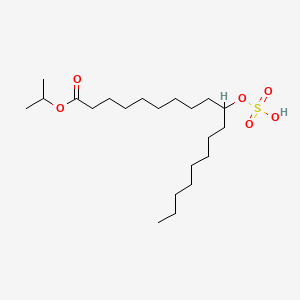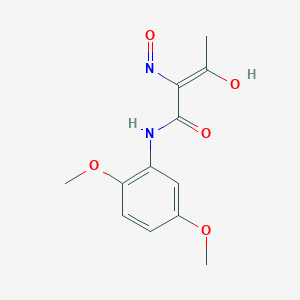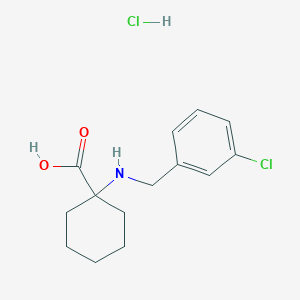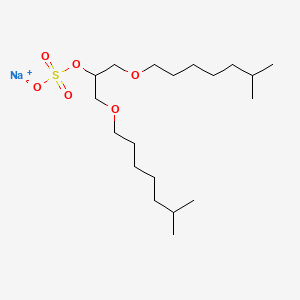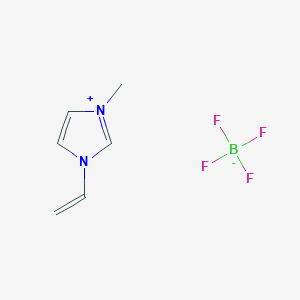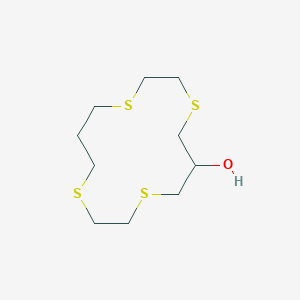![molecular formula C10H12O7Ti B13788063 Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- CAS No. 63735-11-5](/img/structure/B13788063.png)
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- is a titanium-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of hydroxyacetato and methacrylato ligands coordinated to a titanium center, making it a versatile candidate for numerous applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The common method for preparing this compound involves the reaction of titanium acetate (Ti(OC2H5)4) with hydroxy fatty acid ester in an organic solvent . The reaction typically requires a molar ratio of 1:2 between titanium acetate and the hydroxy fatty acid ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or methacrylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of its titanium center with various molecular targets. The hydroxyacetato and methacrylato ligands play a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium, bis(2-(hydroxy-kappaO)benzoato(2-)-kappaO)-, (T-4)-: Another titanium-based compound with hydroxybenzoato ligands.
[Hydroxyacetato(2-)-O1,O2]bis(12-hydroxyoctadecanoato-O1)titanium: A compound with similar hydroxyacetato ligands but different fatty acid esters.
Uniqueness
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- is unique due to its specific combination of hydroxyacetato and methacrylato ligands. This combination imparts distinct chemical properties, making it particularly suitable for applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
63735-11-5 |
|---|---|
Molekularformel |
C10H12O7Ti |
Molekulargewicht |
292.06 g/mol |
IUPAC-Name |
2-methylprop-2-enoate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/2C4H6O2.C2H3O3.Ti/c2*1-3(2)4(5)6;3-1-2(4)5;/h2*1H2,2H3,(H,5,6);1H2,(H,4,5);/q;;-1;+4/p-3 |
InChI-Schlüssel |
XVXCMPNQUMHPCC-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


